molecular formula C12H17NO2S B3430864 4-Cyclohexanesulfonylphenylamine CAS No. 86810-84-6

4-Cyclohexanesulfonylphenylamine

Cat. No. B3430864
CAS RN: 86810-84-6
M. Wt: 239.34 g/mol
InChI Key: TYABHXCKDQJUNJ-UHFFFAOYSA-N
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Description

4-Cyclohexanesulfonylphenylamine (4-CSA) is a cyclic amine that is of interest to scientists, chemists, and pharmacists due to its unique properties and potential applications. It is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a drug target, and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

4-Cyclohexanesulfonylphenylamine has a wide range of scientific research applications. It can be used as a reagent in organic synthesis, as a drug target, and as a tool for studying biochemical and physiological processes. In addition, 4-Cyclohexanesulfonylphenylamine can be used as a ligand in the synthesis of new pharmaceuticals and as a building block in the synthesis of complex molecules. It can also be used as a catalyst in the synthesis of polymers and as a tool in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 4-Cyclohexanesulfonylphenylamine is not fully understood. However, it is believed to act as a reversible inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. 4-Cyclohexanesulfonylphenylamine is also thought to interact with other enzymes, such as lipoxygenase, which is responsible for the production of leukotrienes.
Biochemical and Physiological Effects
4-Cyclohexanesulfonylphenylamine has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit platelet aggregation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the production of prostaglandins and leukotrienes. In addition, 4-Cyclohexanesulfonylphenylamine has been shown to reduce the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-Cyclohexanesulfonylphenylamine in lab experiments are its relatively low cost and its versatility. It can be used in a variety of ways, including as a reagent in organic synthesis, as a drug target, and as a tool for studying biochemical and physiological processes. However, it should be noted that 4-Cyclohexanesulfonylphenylamine is a relatively new compound and its effects and mechanisms of action are still being studied. Therefore, it is important to be aware of the potential risks associated with using 4-Cyclohexanesulfonylphenylamine in lab experiments.

Future Directions

There are a number of potential future directions for the use of 4-Cyclohexanesulfonylphenylamine. For example, it could be used in the development of new drugs for the treatment of inflammation and pain. It could also be used as a tool to study the mechanism of action of other drugs, such as those used to treat cancer. In addition, 4-Cyclohexanesulfonylphenylamine could be used to develop new biomaterials and polymers, as well as to study the mechanism of action of enzymes. Finally, 4-Cyclohexanesulfonylphenylamine could be used to study the effect of drugs on the human body and to develop new methods for drug delivery.

properties

IUPAC Name

4-cyclohexylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h6-9,11H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYABHXCKDQJUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300518
Record name 4-(Cyclohexylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylsulfonylaniline

CAS RN

86810-84-6
Record name 4-(Cyclohexylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86810-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclohexylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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